2-methoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate
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Overview
Description
2-methoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate typically involves multiple steps. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another method involves the reaction of specific aldehydes with hydrazine derivatives in ethanol containing concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
2-methoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-methoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its use, such as in medicinal chemistry where it may inhibit or activate certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Known for its anti-inflammatory properties.
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole: Used in medicinal chemistry for its antiviral and anticancer activities.
Uniqueness
2-methoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate is unique due to its dibenzo[b,e][1,4]diazepine core, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C29H28N2O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[2-methoxy-4-[9-(4-methylphenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]phenyl] acetate |
InChI |
InChI=1S/C29H28N2O4/c1-17-8-10-19(11-9-17)21-14-24-28(25(33)15-21)29(31-23-7-5-4-6-22(23)30-24)20-12-13-26(35-18(2)32)27(16-20)34-3/h4-13,16,21,29-31H,14-15H2,1-3H3 |
InChI Key |
DCCJNLBRFIXPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)C2 |
Origin of Product |
United States |
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